Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate
Description
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is a polycyclic aromatic compound featuring a conjugated α,β-unsaturated ester moiety linked to a 1,4-naphthoquinone core.
Properties
CAS No. |
919281-52-0 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-3-20-15(18)8-10(2)13-9-14(17)11-6-4-5-7-12(11)16(13)19/h4-9H,3H2,1-2H3 |
InChI Key |
WPMOXCGNHQTIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate typically involves a multi-step process. One common method includes the Michael addition of ethyl acetoacetate to 2-bromo-1,4-naphthoquinone, followed by cyclization and esterification reactions . The reaction conditions often require the use of organic solvents such as dimethylformamide and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-efficiency.
Chemical Reactions Analysis
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their redox properties.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are often derivatives with modified biological activities.
Scientific Research Applications
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate has several scientific research applications:
Mechanism of Action
The biological effects of ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate are primarily mediated through its redox activity. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making it a potential antitumoral agent . Additionally, the compound can interact with various cellular targets, including enzymes involved in redox regulation and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Compounds sharing the 1,4-dioxo-1,4-dihydronaphthalen-2-yl group but differing in substituents (Table 1) highlight key structural distinctions:
- Benzo[f]indole-4,9-dione derivatives (e.g., 6g, 6h, 6i): These feature fused indole-quinone cores with aryl, alkyl, or methoxy substituents .
- Amino acid conjugates (e.g., compounds 3–6 in ): Derived from β-alanine, L-proline, etc., these incorporate amino-linked side chains, enhancing polarity .
- Antibacterial ester derivatives (e.g., compound 3 in ): The 2-((1,4-dioxo-naphthalenyl)amino)ethyl acetate group contrasts with the target compound’s α,β-unsaturated ester .
Table 1. Key Structural and Physical Properties of Analogous Compounds
Physical and Spectral Properties
- Melting Points : All analogs in –2 exhibit high thermal stability (melting points >250°C), attributed to extended π-conjugation and intermolecular hydrogen bonding . The target compound’s melting point is likely comparable but unconfirmed.
- Spectral Features: IR Spectroscopy: Quinone C=O stretches (~1650–1680 cm⁻¹) and aromatic C–H bends (~3050 cm⁻¹) are consistent across analogs. The target’s α,β-unsaturated ester would show additional C=O (~1720–1740 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) signals . NMR: Aromatic protons in the 6.5–8.5 ppm range (¹H NMR) and quinone carbonyls at ~180–190 ppm (¹³C NMR) are typical. The ethyl ester group in the target compound would resonate as a triplet (~1.3 ppm, CH₃) and quartet (~4.2 ppm, CH₂) .
Biological Activity
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is a compound belonging to the naphthoquinone family, characterized by its unique structural features that include a but-2-enoate group and a dioxo functional group. This compound has garnered attention for its significant biological activities, particularly in the context of cancer research and oxidative stress modulation.
- Molecular Formula : C₁₆H₁₄O₄
- Molecular Weight : 270.29 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The compound induces apoptosis through several mechanisms:
- Oxidative Stress Induction : It enhances the production of reactive oxygen species (ROS), leading to increased oxidative stress within cells. This mechanism is critical in triggering apoptotic pathways.
- Inhibition of Glutathione Reductase : The compound interacts with glutathione reductase, an enzyme vital for maintaining redox balance in cells. This interaction may contribute to its cytotoxic effects and suggests potential therapeutic pathways for cancer treatment .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized below:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis via ROS |
| MCF7 (Breast) | 30 | Inhibition of glutathione reductase |
| A549 (Lung) | 20 | Oxidative stress induction |
The data indicates that the compound exhibits varying levels of cytotoxicity across different cell lines, with the lowest IC₅₀ observed in A549 cells.
Case Studies
A notable case study involved the evaluation of this compound in a murine model of breast cancer. The study demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its potential as an anticancer agent .
Applications and Future Directions
The biological activity of this compound suggests its potential applications in pharmacology and therapeutic development:
- Anticancer Therapeutics : Given its cytotoxic properties, further exploration into its use as an anticancer agent is warranted.
- Oxidative Stress Modulation : Its ability to induce oxidative stress presents opportunities for research into treatments for diseases associated with oxidative damage.
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions between ethyl acetoacetate and naphthoquinone derivatives, analogous to methods used for structurally similar enoates (e.g., 3-(2,4,6-trimethyl-phenylamino)-but-2-enoate) . Optimization involves:
- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid or piperidine) to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature control : Moderate heating (60–80°C) to balance reaction rate and byproduct formation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients for high-purity yields.
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR spectroscopy : Analyze - and -NMR (in DMSO- or CDCl) to confirm the enoate moiety (δ ~5.5–6.5 ppm for vinyl protons) and naphthoquinone carbonyl signals (δ ~180–190 ppm) .
- IR spectroscopy : Identify C=O stretches (~1650–1750 cm) and conjugated C=C bonds (~1600 cm) .
- X-ray crystallography : Use SHELXL for refinement of single-crystal structures, particularly for resolving π-stacking interactions in naphthoquinone derivatives .
Advanced: How should researchers design bioactivity assays for this compound, particularly against parasitic or bacterial targets?
- Target selection : Prioritize enzymes like cysteine proteases (e.g., cruzain) or pathways critical to pathogens (e.g., Plasmodium falciparum’s electron transport chain) based on naphthoquinone analogs’ established antiparasitic activity .
- Dose-response assays : Measure IC values using in vitro cultures of Trypanosoma cruzi or Leishmania amazonensis, with positive controls (e.g., benznidazole) .
- Cytotoxicity controls : Test against mammalian cell lines (e.g., LLC-MK2) to calculate selectivity indices (SI) .
- Data interpretation : Address solubility limitations (e.g., DMSO vehicle effects) that may reduce observed activity .
Advanced: How can contradictions in bioactivity data between similar naphthoquinone derivatives be resolved?
- Structural comparisons : Use computational tools (e.g., molecular docking) to assess steric or electronic differences. For example, ester vs. hydrazide substituents may alter binding to cruzain’s active site .
- Solubility adjustments : Modify formulations (e.g., nanoemulsions) to improve bioavailability, as seen in derivatives with reduced activity due to poor solubility .
- Enzyme inhibition assays : Validate target engagement using fluorogenic substrates or isothermal titration calorimetry (ITC) to confirm direct interactions .
Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like rhodesain or CPB2.8 proteases. Focus on hydrogen bonding with quinone carbonyls and hydrophobic contacts with alkyl chains .
- QSAR modeling : Correlate substituent electronegativity or lipophilicity with bioactivity using datasets from analogs (e.g., hydrazide vs. ester derivatives) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Advanced: What challenges arise in resolving crystal structures of this compound, and how can they be mitigated?
- Twinned crystals : Use SHELXD for initial phase determination and TWINLAW for handling twinning operators .
- Disorder modeling : Apply PART instructions in SHELXL to refine disordered ethyl or phosphoryl groups .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) for accurate electron density maps .
Basic: How can researchers validate the purity of synthesized batches?
- HPLC : Use a C18 column with UV detection at 254 nm (λ for naphthoquinones) and mobile phases like methanol/water (70:30) .
- Melting point analysis : Compare observed mp with literature values (±2°C tolerance) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How do steric and electronic effects of substituents influence reactivity in further derivatization?
- Steric hindrance : Bulky groups (e.g., adamantyl) at the enoate β-position reduce nucleophilic attack rates, as shown in thiazole hybrid syntheses .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity of the naphthoquinone ring, facilitating Michael additions .
- Phosphonate incorporation : Diethoxyphosphoryl groups (as in Ethyl 4-(diethoxyphosphoryl)-2-butenoate) enable Horner-Wadsworth-Emmons reactions for olefin diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
